molecular formula C21H28N6O2 B612106 Dinaciclib CAS No. 779353-01-4

Dinaciclib

Cat. No. B612106
M. Wt: 396.48602
InChI Key: PIMQWRZWLQKKBJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinaciclib (SCH-727965) is an experimental drug that inhibits cyclin-dependent kinases (CDKs) . It is being evaluated in clinical trials for various cancer indications . Dinaciclib is being developed by Merck & Co. and was granted orphan drug status by the FDA in 2011 .


Molecular Structure Analysis

Dinaciclib belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

Dinaciclib has been shown to significantly suppress cell proliferation, induce caspase 3/7 levels and apoptotic activity in patient-derived xenograft cells (PDXC) and CCA cell lines . It also suppressed the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .


Physical And Chemical Properties Analysis

Dinaciclib has a molecular weight of 396.49 . It is recommended to be stored at -20°C or -80°C in solvent .

Scientific Research Applications

  • Dinaciclib as a Potent Cancer Treatment Option : Dinaciclib is a potent inhibitor of CDK1, 2, 5, and 9, and is being developed for cancer treatment. It is effective in blocking cell cycle progression and inducing apoptosis in tumor cells. The sensitivity of tumors to dinaciclib can be linked to the MCL1-to-BCL-xL mRNA ratio or MCL1 amplification in solid tumor models (Booher et al., 2014).

  • Clinical Activity in Chronic Lymphocytic Leukemia (CLL) : Dinaciclib has shown significant clinical activity in relapsed and refractory CLL, including patients with high-risk del(17)(p13.1) disease. It demonstrates potential in CLL treatment, even in patients who have undergone multiple prior therapies (Flynn et al., 2015).

  • Comparison with Erlotinib in Non-Small Cell Lung Cancer (NSCLC) : A study comparing dinaciclib with erlotinib in NSCLC patients showed that dinaciclib, when administered intravenously, was well tolerated but did not exhibit significant activity as monotherapy in previously treated NSCLC (Stephenson et al., 2014).

  • Safety and Bioactivity in Advanced Malignancies : A dose-escalation study indicated that dinaciclib is generally safe and well-tolerated, showing initial bioactivity and observed disease stabilization, supporting its further evaluation in advanced solid malignancies (Nemunaitis et al., 2013).

  • Inhibition of Pro-Survival Signaling in CLL : Dinaciclib targets multiple pro-survival signaling pathways in CLL, inducing apoptosis and enhancing sensitivity to other drugs like ibrutinib and the BCL2 inhibitor ABT-199. This provides a mechanistic explanation for its potent induction of apoptosis (Chen et al., 2016).

  • Combination with Rituximab in CLL : A phase I study showed that dinaciclib in combination with rituximab was well-tolerated and revealed encouraging clinical activity in relapsed/refractory CLL patients (Fabre et al., 2014).

  • Potential in Thyroid Cancer Treatment : Dinaciclib inhibited thyroid cancer proliferation both in vitro and in vivo, supporting its potential as a drug for further clinical trials in the treatment of patients with refractory thyroid cancer (Lin et al., 2017).

  • Interaction with ABC Transporters : Dinaciclib was found to be a substrate of human ABCB1 and ABCG2 transporters and an inhibitor of ABCC1, suggesting that ABC transporters can substantially affect its transport across cellular membranes, leading to potential drug-drug interactions (Číhalová et al., 2015).

  • Enhancing Anti-PD1–Mediated Tumor Suppression : Dinaciclib, combined with anti-PD1 antibody, induced immunogenic cell death (ICD) in tumor cells, converting the tumor cell into an endogenous vaccine and boosting the effects of anti-PD1 (Hossain et al., 2018).

  • Breast Cancer Treatment : Dinaciclib has shown promise in preclinical studies for the treatment of breast cancer, with an emphasis on further identifying potential biomarkers of efficacy and exploring combination therapies (Criscitiello et al., 2014).

Safety And Hazards

Users are advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas . In case of contact with skin or eyes, immediate rinsing with plenty of water and seeking medical advice is recommended .

Future Directions

Dinaciclib is currently being evaluated in clinical trials for various cancer indications . It has shown promising results in early phase clinical trials for additional breast cancer subtypes and non-breast malignancies . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with Dinaciclib in breast cancer and other malignancies .

properties

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinaciclib

CAS RN

779353-01-4
Record name Dinaciclib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779353-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4,040
Citations
D Parry, T Guzi, F Shanahan, N Davis… - Molecular cancer …, 2010 - AACR
Cyclin-dependent kinases (CDK) are key positive regulators of cell cycle progression and attractive targets in oncology. SCH 727965 inhibits CDK2, CDK5, CDK1, and CDK9 activity in …
Number of citations: 537 aacrjournals.org
C Criscitiello, G Viale, A Esposito… - Expert Opinion on …, 2014 - Taylor & Francis
… and clinical data for dinaciclib in its use for … of dinaciclib efficacy, which could allow a better selection of patients enrolled in clinical trials. Moreover, combination therapies with dinaciclib …
Number of citations: 46 www.tandfonline.com
SK Kumar, B LaPlant, WJ Chng… - Blood, The Journal …, 2015 - ashpublications.org
… Dinaciclib is a novel potent small molecule inhibitor of cyclin-… Dinaciclib was administered on day 1 of a 21-day cycle at … The current study demonstrates single agent activity of dinaciclib …
Number of citations: 243 ashpublications.org
DMS Hossain, S Javaid, M Cai… - The Journal of …, 2018 - Am Soc Clin Investig
… Indeed, tumor cells treated with dinaciclib showed the … Mice treated with both anti-PD1 and dinaciclib showed … of combining dinaciclib and anti-PD1, in which dinaciclib induces ICD, …
Number of citations: 148 www.jci.org
J Flynn, J Jones, AJ Johnson, L Andritsos, K Maddocks… - Leukemia, 2015 - nature.com
… We performed a phase I dose escalation study of dinaciclib in … Dinaciclib has completed phase I testing in solid tumors, where … significant clinical activity and tolerability of dinaciclib. …
Number of citations: 123 www.nature.com
MM Mita, AA Joy, A Mita, K Sankhala, YM Jou… - Clinical breast …, 2014 - Elsevier
… dinaciclib treatment compared with capecitabine treatment; therefore, the trial was stopped after 30 patients were randomized. Dinaciclib … –predicted mean dinaciclib exposure (area …
Number of citations: 168 www.sciencedirect.com
I Gojo, M Sadowska, A Walker, EJ Feldman… - Cancer chemotherapy …, 2013 - Springer
… the activity of dinaciclib in acute … dinaciclib 40 mg/m 2 and another dinaciclib 50 mg/m 2 in cycle 2 because of syncope and cytokine release syndrome, respectively, in cycle 1. Dinaciclib …
Number of citations: 77 link.springer.com
G Feldmann, A Mishra, S Bisht, C Karikari… - Cancer biology & …, 2011 - Taylor & Francis
Pancreatic cancer is one of the most lethal of human malignancies, and potent therapeutic options are lacking. Inhibition of cell cycle progression through pharmacological blockade of …
Number of citations: 136 www.tandfonline.com
H Saqub, H Proetsch-Gugerbauer, V Bezrookove… - Scientific reports, 2020 - nature.com
… of dinaciclib was assessed using patient-derived xenograft cells (PDXC) and CCA cell lines. Treatment with dinaciclib … Our results identify dinaciclib as a novel and potent therapeutic …
Number of citations: 41 www.nature.com
AG Murphy, M Zahurak, M Shah… - Clinical and …, 2020 - Wiley Online Library
The combination of drugs targeting Ral and PI3K/AKT signaling has antitumor efficacy in preclinical models of pancreatic cancer. We combined dinaciclib (small molecule cyclin …
Number of citations: 27 ascpt.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.